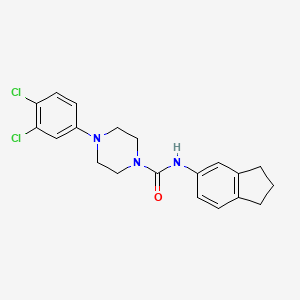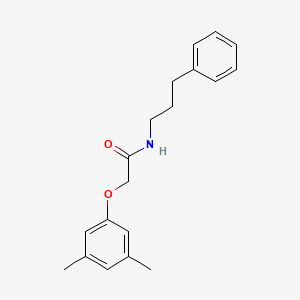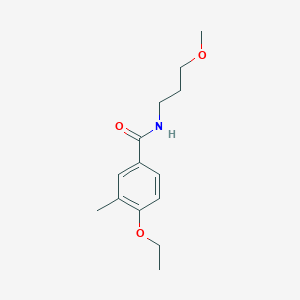
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves its interaction with various molecular targets in the body. It has been shown to act as an inhibitor of various enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in the development of various diseases, and the inhibition of these enzymes by compound X leads to the prevention and treatment of these diseases.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects in the body. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline. It also modulates the levels of various cytokines and growth factors, leading to the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using compound X in lab experiments is its high potency and selectivity towards its molecular targets. It also exhibits good pharmacokinetic properties, making it an ideal candidate for drug development. However, one of the limitations of using compound X in lab experiments is its low solubility in water, which can lead to difficulties in its administration and delivery.
Direcciones Futuras
There are several future directions for research on compound X. One of the areas of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Another area of research is to develop more potent and selective analogs of compound X for drug development. Additionally, the development of novel drug delivery systems for compound X can also be an area of future research.
Conclusion:
In conclusion, compound X is a chemical compound that has significant potential for therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on compound X can lead to the development of novel drugs for the prevention and treatment of various diseases.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, compound X has been shown to protect neurons from oxidative stress and reduce inflammation.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c21-18-7-6-17(13-19(18)22)24-8-10-25(11-9-24)20(26)23-16-5-4-14-2-1-3-15(14)12-16/h4-7,12-13H,1-3,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEBBQZPLRQUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)


![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)

![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)

![N-(3-acetylphenyl)-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4772508.png)
![4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B4772515.png)
![N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide](/img/structure/B4772516.png)
![1-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4772539.png)
![8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772547.png)
![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4772556.png)